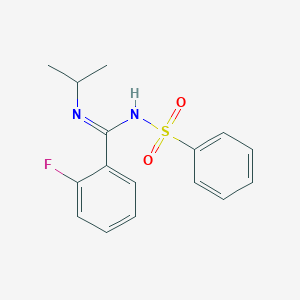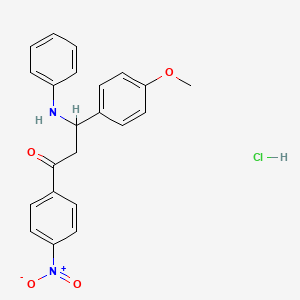![molecular formula C18H24ClNO6 B4086527 dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride](/img/structure/B4086527.png)
dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride
Overview
Description
Dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride, also known as DBM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. It is a synthetic compound that has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In
Scientific Research Applications
Dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. It also activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the blood and tissues. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been found to reduce oxidative stress and increase the levels of antioxidant enzymes, such as SOD and catalase, in the brain.
Advantages and Limitations for Lab Experiments
Dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities with high purity. It is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to administer to cells or animals. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several areas of research that could benefit from further study of dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride. One area is the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area is the development of new therapies for cancer, particularly those that target the NF-kappaB pathway. Additionally, this compound has potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
properties
IUPAC Name |
methyl 5-[[tert-butyl-[(5-methoxycarbonylfuran-2-yl)methyl]amino]methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6.ClH/c1-18(2,3)19(10-12-6-8-14(24-12)16(20)22-4)11-13-7-9-15(25-13)17(21)23-5;/h6-9H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCIDXKWCRNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(O1)C(=O)OC)CC2=CC=C(O2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}isophthalate](/img/structure/B4086448.png)
![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide](/img/structure/B4086457.png)
![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)
![5-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086477.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4086482.png)

![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)


![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4086523.png)
![2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4086533.png)